Thulium hydroxide

描述

Thulium hydroxide is an inorganic compound with the chemical formula Tm(OH)₃. It is a rare earth metal hydroxide, typically appearing as a green solid. This compound is derived from thulium, a lanthanide series element with the atomic number 69. Thulium itself is a silvery-gray metal that is soft enough to be cut with a knife and is known for its specialized applications in various high-tech fields .

准备方法

Synthetic Routes and Reaction Conditions: Thulium hydroxide can be synthesized through the reaction of thulium salts with a strong base. For example, reacting thulium chloride with sodium hydroxide in an aqueous solution will precipitate this compound: [ \text{TmCl}_3 + 3 \text{NaOH} \rightarrow \text{Tm(OH)}_3 + 3 \text{NaCl} ]

Industrial Production Methods: Industrial production of this compound often involves the extraction of thulium from its ores, followed by purification and conversion to thulium chloride. The thulium chloride is then reacted with a base to produce this compound. This process typically involves ion exchange and solvent extraction techniques to isolate thulium from other rare earth elements .

Types of Reactions:

Oxidation: this compound can be oxidized to form thulium oxide (Tm₂O₃) at elevated temperatures. [ 2 \text{Tm(OH)}_3 \rightarrow \text{Tm}_2\text{O}_3 + 3 \text{H}_2\text{O} ]

Reaction with Acids: this compound reacts with acids to form thulium salts and water. [ \text{Tm(OH)}_3 + 3 \text{HCl} \rightarrow \text{TmCl}_3 + 3 \text{H}_2\text{O} ]

Common Reagents and Conditions:

Oxidation: Requires high temperatures.

Acid Reactions: Typically performed at room temperature with common acids like hydrochloric acid.

Major Products:

- Thulium Oxide (Tm₂O₃)

- Thulium Salts (e.g., Thulium Chloride)

科学研究应用

Nuclear Medicine

Thulium-167 Production for Cancer Treatment

Thulium hydroxide is significant in the production of thulium-167, an isotope used in targeted radionuclide therapy (TRT) for cancer treatment. Thulium-167 emits Auger electrons that can effectively target small metastases or single tumor cells, minimizing damage to surrounding healthy tissues. Recent studies have investigated the feasibility of large-scale production of thulium-167 using proton-irradiated erbium oxides as target materials. The production cross-sections and yields have been evaluated using medical cyclotrons, demonstrating promising results for clinical applications .

| Isotope | Production Method | Yield (MBq) | Target Material |

|---|---|---|---|

| Thulium-167 | Proton irradiation | 250 | Erbium oxide |

Environmental Science

Chromium Speciation in Water Samples

This compound has been utilized as a coprecipitant for the speciation of chromium in natural water samples. A method was developed where chromium ions (Cr(III)) coprecipitate with this compound, allowing for the determination of total chromium levels by measuring Cr(III) and calculating Cr(VI) levels by difference. This method has shown high recovery rates (>95%) and low relative standard deviations (<10%), making it a reliable technique for environmental monitoring .

| Parameter | Value |

|---|---|

| Detection Limit Cr(III) | 0.87 µg/L |

| Detection Limit Cr(VI) | 1.18 µg/L |

| Recovery Rate | >95% |

| RSD | <10% |

Materials Science

Doping in Laser Applications

This compound plays a crucial role in the development of laser materials, particularly yttrium aluminum garnet (YAG) lasers. When doped with thulium ions, YAG crystals can produce laser light at wavelengths suitable for various applications, including surgical procedures. The unique photoluminescence properties of thulium make it an ideal candidate for enhancing the efficiency and effectiveness of laser systems .

作用机制

The mechanism by which thulium hydroxide exerts its effects is primarily through its conversion to other thulium compounds. For example, in thulium-doped fiber lasers, thulium ions in the hydroxide form are excited by a pump source, leading to the emission of laser light. The specific pathways and molecular targets depend on the application, such as the interaction with biological tissues in medical lasers .

相似化合物的比较

- Erbium Hydroxide (Er(OH)₃)

- Ytterbium Hydroxide (Yb(OH)₃)

Comparison:

- Uniqueness: Thulium hydroxide is unique due to its specific electronic configuration, which allows it to be used in specialized applications like high-performance lasers. While erbium and ytterbium hydroxides also have applications in optics, this compound’s ability to emit light at specific wavelengths makes it particularly valuable in medical and industrial laser technologies .

This compound’s distinct properties and applications make it a valuable compound in various high-tech fields, contributing to advancements in both scientific research and industrial applications.

生物活性

Thulium hydroxide (Tm(OH)₃) is a compound derived from the rare earth element thulium, known for its unique properties and potential applications in various fields, including medicine. This article explores the biological activity of this compound, focusing on its interactions within biological systems, therapeutic applications, and relevant research findings.

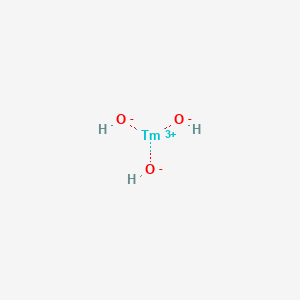

This compound is a white, insoluble solid that forms when thulium oxide reacts with water. Its chemical structure can be represented as follows:

This compound exhibits amphoteric behavior, meaning it can react with both acids and bases. Its solubility in various solvents and its stability under physiological conditions are crucial for its biological applications.

- Radionuclide Therapy : Thulium-167, a radioactive isotope of thulium, has garnered attention for its potential use in targeted radionuclide therapy (TRT) for cancer treatment. Thulium-167 emits Auger electrons, which can induce cytotoxic effects specifically in cancer cells while minimizing damage to surrounding healthy tissues .

- Cellular Interactions : Research indicates that thulium compounds may interact with cellular mechanisms through oxidative stress pathways. The generation of reactive oxygen species (ROS) upon exposure to thulium compounds can lead to apoptosis in malignant cells.

- Imaging Applications : Thulium-doped nanoparticles have been explored for their imaging capabilities in cancer diagnostics. These nanoparticles utilize upconversion luminescence to enhance imaging contrast, allowing for better visualization of tumor cells .

Therapeutic Applications

This compound's biological activity has led to several therapeutic applications:

- Cancer Treatment : The localized radiation therapy provided by thulium-167 is particularly effective against small metastases and single tumor cells due to the short range of Auger electrons .

- Diagnostic Imaging : Thulium-doped nanoparticles are being developed for use in fluorescence imaging techniques, enhancing the detection of cancerous tissues during surgical procedures .

Production of Thulium-167

Recent studies have focused on the production methods for thulium-167, which is crucial for its therapeutic applications. A notable study demonstrated the feasibility of producing high-purity thulium-167 using proton irradiation of enriched erbium oxides. The production yields were significant, with radionuclidic purities exceeding 99% after specific irradiation protocols .

Table 1: Production Yield of Thulium-167 from Various Target Materials

| Target Material | Proton Energy (MeV) | Production Yield (MBq) | Radionuclidic Purity (%) |

|---|---|---|---|

| Enriched Erbium-168 | 23 | ~1000 | 99.5 |

| Natural Tm₂O₃ | 18 | ~250 | 99.0 |

| Ytterbium Oxides | 53 | ~420 | 99.95 |

This table summarizes the production yields achieved using different target materials and proton energies, highlighting the efficiency of the methods employed.

Case Studies in Cancer Treatment

In clinical studies involving thulium-167, patients with localized tumors showed promising results when treated with targeted radionuclide therapy. The therapy effectively reduced tumor size while preserving surrounding healthy tissue integrity. Follow-up studies indicated a significant improvement in patient outcomes compared to traditional radiation therapies .

属性

IUPAC Name |

thulium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O.Tm/h3*1H2;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLHRXBDVXNVPC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Tm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3Tm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061657 | |

| Record name | Thulium hydroxide (Tm(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.956 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311-33-7 | |

| Record name | Thulium hydroxide (Tm(OH)3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thulium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001311337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thulium hydroxide (Tm(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thulium hydroxide (Tm(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thulium trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THULIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0Q1UR916I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。